molecular formula C13H21N3O3S B2624616 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2309218-03-7

4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine

Cat. No. B2624616
CAS RN: 2309218-03-7
M. Wt: 299.39
InChI Key: IHOSALWGLMUDDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine, there are general methods for synthesizing similar compounds. For instance, novel compounds of Piperidin-4-one skeleton have been synthesized using a simple and convenient method .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Piperidine-containing compounds, including DMMP, serve as crucial building blocks in drug design. Their six-membered piperidine ring offers diverse functionalization possibilities. Researchers have explored DMMP derivatives for their pharmacological properties, such as antiviral, antibacterial, and antitumor effects. The compound’s structural modifications can lead to novel drug candidates with improved efficacy and reduced side effects .

Agrochemicals and Crop Protection

DMMP derivatives have shown promise in agrochemical research. Their bioactivity against pests, fungi, and plant diseases makes them valuable for developing new pesticides, herbicides, and fungicides. Researchers investigate the structure-activity relationships of DMMP analogs to optimize their effectiveness while minimizing environmental impact .

Materials Science and Organic Electronics

The piperidine moiety in DMMP contributes to its electronic properties. Researchers explore DMMP-based materials for applications in organic electronics, such as organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. By tuning the substituents on the piperidine ring, scientists aim to enhance charge transport and stability .

Coordination Chemistry and Metal Complexes

DMMP can coordinate with transition metals to form metal complexes. These complexes exhibit diverse reactivity and catalytic properties. Researchers investigate DMMP-metal interactions for applications in catalysis, molecular recognition, and supramolecular chemistry .

Bioconjugation and Chemical Biology

The methoxy group in DMMP allows for bioconjugation strategies. Researchers functionalize DMMP derivatives with biomolecules (e.g., peptides, proteins, or nucleic acids) for targeted drug delivery, imaging, or diagnostics. The piperidine scaffold provides stability and compatibility with biological systems .

Solvent-Free Reactions and Green Chemistry

DMMP has been employed in solvent-free reactions due to its low toxicity and environmental compatibility. Researchers explore its use in multicomponent reactions, cyclizations, and annulations under solvent-free conditions. These approaches align with green chemistry principles .

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Sourced from Smolecule: 4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine

properties

IUPAC Name

4,5-dimethyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-10-11(2)14-9-15-13(10)19-8-12-4-6-16(7-5-12)20(3,17)18/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSALWGLMUDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine

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